4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine structure. This compound is characterized by the presence of a difluoromethyl group and a methyl group at specific positions on the pyrazole ring, along with a phenyl group contributing to its aromatic characteristics. The compound has garnered attention for its potential applications in medicinal chemistry and pharmacology, particularly due to its structural features that may influence biological activity.
This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocycles known for their diverse biological activities. Pyrazolo[3,4-b]pyridines have been studied for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.
The synthesis of 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can be achieved through several synthetic routes. A notable method involves the reaction of hydrazine derivatives with acetylenic ketones or other carbonyl compounds to form the pyrazole ring. This process typically leads to a mixture of regioisomers, which can be separated and purified using techniques such as chromatography.
The molecular structure of 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one consists of:
The molecular formula is C13H10F2N2O, with a molecular weight of approximately 252.23 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration.
The compound can undergo various chemical reactions typical of heterocyclic compounds:
Reactions are often monitored using chromatographic techniques to assess yield and purity. The use of advanced analytical methods like mass spectrometry aids in confirming product identity.
The mechanism of action for compounds like 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves interactions with biological targets such as enzymes or receptors:
Studies indicate that modifications on the pyrazolo[3,4-b]pyridine scaffold can lead to varied biological activities, making it a promising candidate for drug development .
Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) can provide further insights into its physical characteristics.
The compound has potential applications in various fields:
The pyrazolo[3,4-b]pyridine scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry since its initial synthesis in 1908 by Ortoleva, who prepared the first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) via diphenylhydrazone and pyridine iodination [1]. Systematic exploration accelerated after Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives, establishing early methodologies using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [1]. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have now been documented across 5,500+ scientific references (including 2,400 patents), reflecting intense pharmaceutical interest [1]. This trajectory intensified post-2012, with 54% of all references published in the subsequent decade, driven by the scaffold's versatility in targeting diverse therapeutic areas [1].
Notably, DrugBank lists 14 investigational or approved 1H-pyrazolo[3,4-b]pyridine-based drugs, including two approved agents, whereas the 2H-isomer has no clinical candidates, underscoring the 1H-form's pharmaceutical relevance [1]. Approved drugs leveraging related pyridine cores—such as imatinib mesylate (chronic myelogenous leukemia) and atazanavir (HIV)—highlight pyridine's clinical impact, with pyridine moieties present in over 7,000 medicinally active molecules [6]. The scaffold's drug-likeness, synthetic tractability, and resemblance to purine bases (adenine/guanine) underpin its broad exploration in kinase inhibition, antiviral therapy, and anticancer drug development [1] [6].
The 1H-pyrazolo[3,4-b]pyridine core exhibits distinct structural advantages underpinning its bioactivity. Quantum mechanical calculations (AM1 level) confirm the 1H-tautomer is thermodynamically favored over the 2H-isomer by 37.03 kJ/mol (~9 kcal/mol), attributed to aromatic stabilization across both rings [1]. In the 1H-configuration, the pyrazole nitrogen (N1) positions substituents optimally for target engagement, while the fused pyridine ring enables extended conjugation and planar geometry critical for interacting with hydrophobic enzyme pockets.
Table 1: Substituent Distribution at N1 Position in Reported 1H-Pyrazolo[3,4-b]pyridines
R₁ Substituent | Prevalence (%) | Representative Examples |
---|---|---|
Methyl | 31.78 | Kinase inhibitors [1] |
Hydrogen | 19.70 | Intermediates for further derivatization [1] |
Phenyl | 15.17 | TRK inhibitors [4] |
Alkyl | 23.27 | Solubility modifiers [1] |
Heterocycle | 2.33 | Enhanced target selectivity [1] |
This aromaticity facilitates π-stacking with protein residues (e.g., Phe589 in TRKA), while the pyridinic nitrogen serves as a hydrogen bond acceptor [4]. In kinase targets like TRKA, the core anchors to the hinge region through three hydrogen bonds: two between the pyrazole nitrogen (N2) and Glu590, and one between C3-substituents (e.g., amino groups) and Met592 [4]. Computational docking reveals that N1-phenyl substitution enhances hydrophobic contact with gatekeeper residues, improving inhibitory potency in compounds like TRK inhibitor C03 (IC₅₀ = 56 nM) [4]. Similarly, microtubule-targeting agents derived from combretastatin A-4 exploit the core's rigidity ("cis-restricted" conformation) to maintain tubulin-binding pharmacophores [3].
Substituent identity and position critically influence tautomeric equilibria, electronic properties, and bioactivity. The scaffold features five modifiable positions (N1, C3, C4, C5, C6), each offering distinct opportunities for bioactivity optimization:
Table 2: Impact of C3 and C6 Substituents on Bioactivity
Position | Substituent | Biological Consequence | Example Activity |
---|---|---|---|
C3 | Amino | H-bond donation to kinase hinges | TRKA inhibition (IC₅₀ < 100 nM) [4] |
C3 | Methyl | Enhanced lipophilicity & metabolic stability | Antiproliferative agents [1] |
C6 | Oxo (keto-enol) | Stabilizes aromatic system; forms H-bonds | Tubulin polymerization inhibition [3] |
C4 | Aryl | Engages hydrophobic DFG motif pockets | PIM-1 kinase inhibition [2] |
Tautomeric behavior is particularly sensitive to C4/C6 substituents. While unsubstituted cores favor 1H-tautomers, C4 or C6 carbonyl groups (e.g., 4-oxo or 6-oxo derivatives) undergo enolization, stabilizing keto forms that mimic purine bases [1]. In 4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, the C6 oxo group locks tautomerism, while the difluoromethyl at C4 enhances electron-withdrawing effects and metabolic stability. Fluorine atoms, as in C4-difluoromethyl or C3-fluorophenyl derivatives, form halogen bonds with residues like Asn655/Cys656 in TRKA’s DFG motif, boosting potency [4].
Scaffold diversity enables tailored interactions across target classes. For instance, 3,6-diamino-4-aryl derivatives exhibit PIM-1 kinase inhibition by occupying the adenine-binding site, while bulky C4-aryl groups in cis-restricted CA-4 analogues enforce tubulin-binding conformations [2] [3]. Thus, strategic substituent incorporation transforms the core into precise bioactivity modulators.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0